molecular formula C19H25N3O2 B10994967 N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B10994967
M. Wt: 327.4 g/mol
InChI Key: SPGDFJTYCIYGDP-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic small molecule characterized by a benzylpiperidine core linked to a 3,5-dimethylisoxazole acetamide moiety.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C19H25N3O2/c1-14-18(15(2)24-21-14)12-19(23)20-17-8-10-22(11-9-17)13-16-6-4-3-5-7-16/h3-7,17H,8-13H2,1-2H3,(H,20,23)

InChI Key

SPGDFJTYCIYGDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Biological Studies:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analog with Oxadiazole Substituent

    N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)carbonyl]-3-piperidinyl}-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide () shares the 3,5-dimethylisoxazole and piperidine moieties but introduces a methoxymethyl-substituted oxadiazole group.

    • Implications : The methoxymethyl group may improve solubility compared to the benzylpiperidine, though at the cost of reduced lipophilicity for membrane penetration.

    Indole-Substituted Analog

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide () retains the 3,5-dimethylisoxazole-acetamide backbone but substitutes the benzylpiperidine with an indole group.

    • Key Differences: The indole’s planar aromatic system and hydrogen-bonding capability (via the NH group) contrast with the non-planar benzylpiperidine.

    Benzothiazole Derivatives

    Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () feature a benzothiazole core instead of isoxazole.

    • Key Differences : The benzothiazole’s sulfur atom and trifluoromethyl group increase electronegativity and lipophilicity compared to the dimethylisoxazole.
    • Implications : Trifluoromethyl groups typically enhance metabolic resistance and bioavailability, while the benzothiazole’s rigidity may restrict conformational flexibility during target binding .

    Carboxamide Analogs

    N-(2-aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide hydrochloride () replaces the isoxazole with a benzopyran carboxamide.

    • Key Differences : The benzopyran ring introduces fused cyclohexene and benzene systems, increasing steric bulk compared to the isoxazole.
    • Implications: The aminoethyl group may facilitate ionic interactions, but the larger structure could reduce blood-brain barrier permeability .

    Data Table: Structural and Functional Comparison

    Compound Name Molecular Formula Key Substituents Notable Properties/Implications Reference
    N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide Not Provided Benzylpiperidine, dimethylisoxazole Balanced lipophilicity for membrane penetration N/A
    N-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)carbonyl]-3-piperidinyl}-... (oxadiazole analog) C21H28N4O5 Oxadiazole, methoxymethyl Enhanced metabolic stability
    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide C15H15N3O2 Indole Potential for π-π stacking with aromatic targets
    N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide C17H14F3N3O2S Benzothiazole, trifluoromethyl High lipophilicity and metabolic resistance
    N-(2-aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide hydrochloride C20H25ClN2O2 Benzopyran, aminoethyl Ionic interactions but reduced BBB permeability

    Discussion

    The benzylpiperidine-isoxazole scaffold in the target compound balances aromaticity and basicity, making it versatile for diverse biological targets. Comparatively:

    • Oxadiazole analogs () prioritize stability over lipophilicity, ideal for oral administration.
    • Indole derivatives () may excel in CNS applications due to indole’s neurotransmitter-like structure.
    • Benzothiazoles () leverage electronegative substituents for prolonged half-lives in vivo.
    • Carboxamides () trade conformational flexibility for steric bulk, limiting target accessibility.

    Further pharmacological studies are needed to validate these hypotheses, particularly regarding the target compound’s affinity, selectivity, and pharmacokinetics.

    Biological Activity

    N-(1-benzylpiperidin-4-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of 327.4 g/mol. The compound features a piperidine ring and an oxazole moiety, which contribute to its pharmacological properties. The presence of the benzyl group and dimethyl substitution enhances its lipophilicity and biological activity profile.

    Biological Activities

    This compound has been investigated for various biological activities:

    1. Enzyme Inhibition:

    • The compound has shown potential as an inhibitor of BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology. In studies, it exhibited inhibition constants in the low nanomolar range, indicating strong binding affinity to the enzyme .

    2. Neuroprotective Effects:

    • Research indicates that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.

    3. Anticancer Properties:

    • Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .

    The mechanisms by which this compound exerts its biological effects include:

    Enzyme Interaction:

    • The compound interacts with specific enzymes (e.g., BACE1) through hydrogen bonding and hydrophobic interactions, stabilizing the ligand-enzyme complex and inhibiting enzymatic activity .

    Receptor Modulation:

    • It may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions. This modulation can lead to enhanced synaptic plasticity and neuroprotection.

    Comparative Analysis with Similar Compounds

    Compound Name Structure Unique Features
    1-BenzylpiperidineContains a piperidine ringPrimarily studied for analgesic properties; lacks oxazole moiety.
    6-Fluoro-N-(1-benzylpiperidin-4-yl)-2-pyridinamineContains a fluorine substituentEnhanced receptor activity due to fluorination; studied for anti-cancer properties.
    N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamideRelated to piperidine derivativesInvestigated for BACE1 inhibition; shows potential in neurodegenerative diseases.

    This table highlights the uniqueness of this compound compared to structurally similar compounds. Its specific combination of piperidine and oxazole rings enhances its biological activity profile.

    Case Studies and Research Findings

    Recent studies have focused on the pharmacological potential of this compound:

    Case Study 1: BACE1 Inhibition

    • A study demonstrated that this compound exhibited significant inhibition of BACE1 with a binding energy of approximately −8.51 kcal/mol during molecular docking simulations .

    Case Study 2: Neuroprotective Effects

    • Research indicated that similar compounds could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways and reducing apoptosis markers.

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